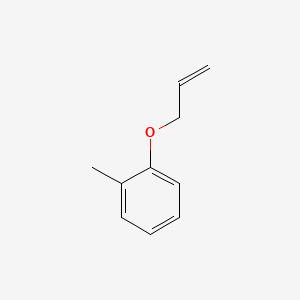

Allyl o-tolyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOGVESOGIHDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239480 | |

| Record name | Allyl o-tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-72-1 | |

| Record name | Allyl o-tolyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 936-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl o-tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL O-TOLYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allyl o-Tolyl Ether via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl o-tolyl ether, a valuable intermediate in organic synthesis, prepared via the robust and versatile Williamson ether synthesis. This document outlines the core chemical principles, a detailed experimental protocol, and extensive characterization data.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a premier method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] This guide focuses on the specific application of this reaction for the synthesis of this compound from o-cresol and allyl bromide.

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis follows a bimolecular nucleophilic substitution (SN2) pathway. The reaction is initiated by the deprotonation of o-cresol by a suitable base, typically a carbonate or hydroxide, to form the o-cresoxide anion. This nucleophilic anion then attacks the electrophilic methylene carbon of allyl bromide in a concerted step, leading to the formation of the ether linkage and displacement of the bromide leaving group.[2][3]

Experimental Protocol

The following protocol is adapted from a general and efficient procedure for the synthesis of aryl allyl ethers.[4]

Materials:

-

o-Cresol

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-cresol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10-15 volumes).

-

Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.2 eq) at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 10% sodium hydroxide solution (to remove any unreacted o-cresol), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield:

While a specific yield for this compound is not explicitly documented in the searched literature, a similar synthesis of allyl phenyl ether using phenol and allyl bromide under comparable conditions afforded a yield of 89%.[4] Laboratory syntheses of ethers via the Williamson method typically achieve yields in the range of 50-95%.[3]

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| o-Cresol | C₇H₈O | 108.14 | 191 |

| Allyl Bromide | C₃H₅Br | 120.98 | 71 |

| This compound | C₁₀H₁₂O | 148.20 | Not Available |

Spectroscopic Data for this compound

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) |

| Data available but specific shifts not provided in search results[5] |

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak values not detailed in search results[6] | C-O-C stretch, C=C stretch, aromatic C-H stretch, aliphatic C-H stretch |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Interpretation |

| 148 | Molecular Ion (M⁺)[6] |

| Other fragmentation data not detailed in search results |

Mandatory Visualizations

Reaction Mechanism

Caption: Williamson ether synthesis mechanism for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. This compound(936-72-1) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C10H12O | CID 136749 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of Allyl o-tolyl ether, including boiling point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Allyl o-tolyl ether. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this document also furnishes detailed, standard experimental protocols for determining key physical properties such as boiling point and solubility. Furthermore, a logical framework for understanding the factors that influence these properties in ethers is presented.

Physical Properties of this compound

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Boiling Point | Data not available | |

| Solubility in Water | Data not available | |

| LogP (Octanol/Water Partition Coefficient) | Data not available | [2] |

Note: The boiling point and water solubility for this compound are not reported in the searched scientific literature and chemical databases.[1][2][3][4][5][6] For context, Allyl Ether (C₆H₁₀O) is reported to be insoluble in water, with a solubility of 3 g/L. Given the larger hydrophobic tolyl group in this compound, its solubility in water is expected to be very low.

Experimental Protocols for Determination of Physical Properties

The following sections detail standardized laboratory procedures for determining the boiling point and solubility of liquid organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] This is a crucial physical constant for identifying and assessing the purity of a substance.[9]

Method 1: Capillary Method (Small Scale)

This method is suitable for small quantities of a liquid.[8]

-

Apparatus: Thiele tube or an oil bath, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating source (e.g., Bunsen burner or hot plate), and liquid paraffin or silicone oil.[7][9]

-

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.[10][11]

-

Place a few milliliters of the liquid sample into the small test tube.[9]

-

Invert the sealed capillary tube and place it into the liquid in the test tube, with the open end submerged.[7]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

Immerse the assembly in a Thiele tube or oil bath filled with a high-boiling point liquid like paraffin oil.[7]

-

Heat the apparatus gently.[7] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[7]

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[7][8]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.[10]

-

Method 2: Simple Distillation (Larger Scale)

For larger quantities of the liquid, a simple distillation setup can be used to determine the boiling point.[10]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or water bath, and boiling chips.

-

Procedure:

-

Place a sample volume (typically at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.[10]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the distillation flask.

-

The liquid will begin to boil and its vapor will travel into the condenser.

-

The temperature will stabilize at the boiling point of the liquid as the vapor condenses and is collected in the receiving flask.

-

Record the stable temperature reading on the thermometer as the boiling point.

-

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[12]

Qualitative Solubility Test

This procedure determines the solubility of a compound in various solvents, providing insights into its polarity and the presence of acidic or basic functional groups.[13][14][15]

-

Apparatus: Small test tubes, graduated pipette or dropper, vortex mixer or glass rod for stirring.

-

Solvents: Water, diethyl ether, 5% aqueous sodium hydroxide (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous hydrochloric acid (HCl), and concentrated sulfuric acid (H₂SO₄).[15]

-

Procedure:

-

Place approximately 0.1 g of the solid or 0.2 mL of the liquid sample into a small test tube.[15]

-

Add the chosen solvent (e.g., water) dropwise, shaking vigorously after each addition, up to a total of 3 mL.[15][16]

-

Observe whether the compound dissolves completely, is partially soluble, or is insoluble. A compound is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

If the compound is water-soluble, its pH can be tested with litmus paper to determine if it is acidic or basic.[13]

-

If the compound is insoluble in water, proceed with the other solvents in a logical sequence. For example, solubility in 5% NaOH suggests an acidic compound, while solubility in 5% HCl indicates a basic compound.[13][15]

-

Solubility in concentrated H₂SO₄ can indicate the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.[15]

-

Factors Influencing Physical Properties of Ethers

The boiling point and solubility of ethers are primarily determined by their molecular structure, including molecular weight and the nature of the alkyl or aryl groups attached to the oxygen atom.

Caption: Logical diagram illustrating the key molecular factors that determine the boiling point and solubility of ethers.

References

- 1. This compound | C10H12O | CID 136749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 936-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 936-72-1 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. scribd.com [scribd.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. saltise.ca [saltise.ca]

An In-depth Technical Guide to Allyl o-tolyl ether (CAS 936-72-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allyl o-tolyl ether (CAS 936-72-1), a versatile chemical intermediate. This document details its physicochemical properties, spectroscopic data, synthesis, and key reactions. Furthermore, it explores the potential applications of its rearrangement product in the context of drug discovery, drawing parallels with structurally similar bioactive molecules.

Core Compound Properties

This compound, also known as 1-(allyloxy)-2-methylbenzene, is an aromatic ether that serves as a valuable precursor in organic synthesis. Its chemical structure consists of an allyl group attached via an ether linkage to an o-tolyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 936-72-1 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| Appearance | Colorless to light orange/yellow clear liquid | TCI |

| Density | 0.97 g/mL (20/20 °C) | TCI |

| Refractive Index | 1.517 - 1.520 (20 °C) | TCI, SpectraBase[3] |

| Boiling Point | 80-82 °C at 12 mmHg | SpectraBase[3] |

| Flash Point | 77 °C (171 °F) | TCI |

| IUPAC Name | 1-methyl-2-(prop-2-en-1-yloxy)benzene | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the key spectral features.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features and References |

| ¹H NMR | Data available from SpectraBase and ChemicalBook.[4][5] Expected signals include aromatic protons, a multiplet for the vinyl proton, doublets for the terminal vinyl protons, a doublet for the methylene protons adjacent to the oxygen, and a singlet for the methyl group. |

| ¹³C NMR | Data available from SpectraBase and ChemicalBook.[1][4] Expected signals include aromatic carbons, vinyl carbons, a methylene carbon, and a methyl carbon. |

| Infrared (IR) | Data available from NIST and SpectraBase.[2][3] Characteristic peaks are expected for C-O ether stretching, aromatic C-H stretching, and C=C stretching of the allyl group. |

| Mass Spectrometry (MS) | Data available from NIST and PubChem.[1][2] The molecular ion peak (M⁺) is expected at m/z 148. |

Synthesis of this compound

The most common method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of o-cresol with an allyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from o-cresol and allyl bromide.

Materials:

-

o-cresol

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

10% Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-cresol, anhydrous acetone, and anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add allyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 10% NaOH solution to remove any unreacted o-cresol, followed by water, and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a clear liquid.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

References

Alternative names for Allyl o-tolyl ether such as 2-Allyloxytoluene and o-Allyloxytoluene

An In-depth Examination of 2-Allyloxytoluene for Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl o-tolyl ether, systematically known as 2-allyloxytoluene or o-allyloxytoluene, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its structural features, particularly the presence of an allyl group attached to a tolyl moiety, make it a key precursor for a variety of chemical transformations, most notably the Claisen rearrangement. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, key reactions, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development. Detailed experimental protocols for its synthesis and a significant subsequent reaction are provided, alongside a clear visualization of the reaction mechanism.

Nomenclature and Identification

This compound is known by several synonyms, which are crucial for comprehensive literature and database searches. The primary identifiers for this compound are its CAS number and systematic IUPAC name.

| Identifier | Value |

| Primary Name | This compound |

| Systematic Name | 2-Allyloxytoluene |

| Alternative Names | o-Allyloxytoluene, Benzene, 1-methyl-2-(2-propenyloxy)- |

| CAS Number | 936-72-1[1] |

| Molecular Formula | C₁₀H₁₂O[1][2] |

| Molecular Weight | 148.21 g/mol [1] |

| IUPAC Name | 1-methyl-2-prop-2-enoxybenzene[3] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 214.5 °C (estimate for p-isomer) | [4] |

| Density | 0.9719 g/cm³ (for p-isomer) | [4] |

| Refractive Index | 1.5180-1.5200 (for p-isomer) | [4] |

| Solubility | Insoluble in water | General knowledge for ethers |

Note: Some physical properties listed are for the para-isomer (Allyl p-tolyl ether) due to a greater availability of data for that isomer. The properties of the ortho-isomer are expected to be similar but not identical.

Synthesis and Experimental Protocols

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from o-cresol and allyl bromide.

Reaction Scheme:

Materials:

-

o-Cresol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Alkoxide:

-

Using Potassium Carbonate (a milder base): To a solution of o-cresol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq). Stir the mixture vigorously at room temperature for 30 minutes.

-

Using Sodium Hydride (a stronger base): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of o-cresol (1.0 eq) in anhydrous THF to the suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

-

-

Alkylation:

-

To the prepared alkoxide solution, add allyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If potassium carbonate was used, filter the mixture to remove the inorganic salts and wash the solid residue with acetone. Concentrate the filtrate under reduced pressure.

-

If sodium hydride was used, quench the reaction by the slow addition of water at 0 °C.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

-

Key Reactions and Mechanisms

This compound is a valuable precursor for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

Claisen Rearrangement of this compound

The Claisen rearrangement of this compound is a[5][5]-sigmatropic rearrangement that occurs upon heating, yielding 2-allyl-6-methylphenol.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: Place pure this compound in a flask equipped with a reflux condenser under an inert atmosphere.

-

Heating: Heat the ether to a high temperature (typically 180-220 °C) in an oil bath.

-

Monitoring: Monitor the progress of the rearrangement by TLC or GC-MS.

-

Purification: Once the starting material is consumed, the resulting 2-allyl-6-methylphenol can be purified by vacuum distillation.

Mechanism of the Claisen Rearrangement:

The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. The reaction is intramolecular and follows first-order kinetics.[6]

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate in organic chemistry. Its applications stem from the reactivity of the allyl group and the aromatic ring.

-

Fine Chemical Synthesis: The Claisen rearrangement of this compound provides a direct route to ortho-allyl phenols, which are valuable building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals.

-

Polymer Chemistry: Allyl ethers can be used in the synthesis of specialty polymers and resins, although this application is less common for this compound specifically compared to other allyl monomers.[7]

-

Medicinal Chemistry: While there is limited direct evidence of this compound itself being a pharmacologically active compound, the allyl motif is present in numerous natural and synthetic compounds with demonstrated anticancer activity.[8] Therefore, derivatives of this compound could be explored as potential therapeutic agents. The structural modifications enabled by its reactivity make it a useful scaffold in the design of new drug candidates.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research available that details specific biological activities or interactions with signaling pathways for this compound. Its primary role is that of a chemical intermediate, and as such, its biological effects have not been a major focus of investigation. The toxicology of toluene, a structural component, has been studied, but direct extrapolation to this compound is not appropriate without specific toxicological data for the ether itself.[9][10]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound, as is the case with all laboratory chemicals.

-

GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[3]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with established utility in organic synthesis, particularly as a substrate for the Claisen rearrangement. This guide has provided a detailed overview of its chemical identity, properties, synthesis, and key reactions. For researchers and professionals in drug development and chemical synthesis, understanding the chemistry of this compound opens avenues for the creation of novel and complex molecules. While its direct biological applications are not yet defined, its role as a precursor to potentially bioactive compounds warrants its continued study and utilization in the scientific community. Further research into its specific applications and toxicological profile would be beneficial for expanding its use in various fields.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H12O | CID 136749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ALLYL P-TOLYL ETHER | 23431-48-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. Allyl p-Tolyl Ether | Orgasynth [orgasynth.com]

- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. gov.uk [gov.uk]

An In-depth Technical Guide to the Claisen Rearrangement Mechanism of Allyl o-tolyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Claisen rearrangement of allyl o-tolyl ether, a thermally induced, intramolecular[1][1]-sigmatropic rearrangement. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, leading to the production of substituted phenols that are valuable intermediates in the development of novel therapeutics and other functional molecules.

Core Mechanism: A Concerted Pericyclic Journey

The Claisen rearrangement of this compound is a concerted, pericyclic reaction, meaning all bond-breaking and bond-forming events occur in a single, cyclic transition state.[1][2] The reaction is initiated by thermal energy, which promotes the intramolecular reorganization of the ether to form 2-allyl-6-methylphenol.

The accepted mechanism proceeds through the following key stages:

-

[1][1]-Sigmatropic Rearrangement: Upon heating, this compound undergoes a[1][1]-sigmatropic shift. This involves the concerted movement of six electrons in a cyclic, chair-like transition state. The C-O bond of the ether cleaves, while a new C-C bond forms between the terminal carbon of the allyl group and the ortho position of the aromatic ring.[2]

-

Formation of a Dienone Intermediate: This concerted rearrangement leads to the formation of a non-aromatic cyclohexadienone intermediate.[2]

-

Tautomerization to the Phenol: The dienone intermediate rapidly undergoes tautomerization to restore the aromaticity of the ring, yielding the final, stable product, 2-allyl-6-methylphenol.[2]

The presence of the methyl group at the ortho position directs the allyl group to the other vacant ortho position. If both ortho positions were blocked, the reaction would proceed via a subsequent Cope rearrangement to yield the para-substituted product.[1][3]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyl o-Tolyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl o-tolyl ether. Due to the absence of a complete, publicly available experimental dataset, the spectral information presented herein is a well-informed prediction based on the analysis of structurally analogous compounds and established NMR principles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this and similar molecules.

Molecular Structure and Atom Numbering

The structure of this compound, with the IUPAC name 1-methyl-2-(prop-2-en-1-yloxy)benzene, is depicted below. The numbering of the carbon and hydrogen atoms is provided for clear correlation with the NMR spectral data.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the analysis of similar functional groups in related molecules.

Table 1. Predicted ¹H NMR Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.15 | d | ~7.6 | 1H | H6 |

| ~7.10 | t | ~7.8 | 1H | H4 |

| ~6.85 | t | ~7.4 | 1H | H5 |

| ~6.80 | d | ~8.1 | 1H | H3 |

| ~6.05 | ddt | J = 17.2, 10.5, 5.3 | 1H | H9 |

| ~5.40 | dq | J = 17.2, 1.6 | 1H | H10a (trans) |

| ~5.25 | dq | J = 10.5, 1.4 | 1H | H10b (cis) |

| ~4.55 | dt | J = 5.3, 1.5 | 2H | H8 |

| ~2.25 | s | - | 3H | H7 |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum of this compound is presented in Table 2. Chemical shifts (δ) are referenced to TMS at 0 ppm. The assignments are based on the known chemical shift ranges for aromatic and allylic carbons, informed by data from o-cresol and allyl derivatives.[1][2][3][4]

Table 2. Predicted ¹³C NMR Data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C1 |

| ~134.0 | C9 |

| ~131.0 | C4 |

| ~127.0 | C6 |

| ~126.5 | C2 |

| ~121.0 | C5 |

| ~117.5 | C10 |

| ~112.0 | C3 |

| ~69.0 | C8 |

| ~16.0 | C7 |

Experimental Protocol

The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation [5][6][7][8]

-

Sample Weighing: Approximately 5-10 mg of this compound is accurately weighed for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which also serves as the internal lock signal. The residual solvent peak of CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR can be used as a reference.

-

Internal Standard: A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Transfer: The solution is transferred to a clean, dry 5 mm NMR tube. It is crucial to ensure the solution is free of any particulate matter, which can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Data Acquisition [9][10]

-

Spectrometer: The spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Parameters:

-

A standard one-pulse sequence is typically used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is used between scans.

-

-

¹³C NMR Parameters:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 128-1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is employed.

-

3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

-

Peak Picking: The chemical shifts of all peaks are accurately determined. For ¹H NMR, the coupling constants (J) are measured from the splitting patterns of the multiplets.

Logical Workflow for Spectral Analysis

The process of elucidating the structure of an unknown compound using the provided spectral data would follow a logical progression.

References

- 1. rsc.org [rsc.org]

- 2. bmse000433 O-Cresol at BMRB [bmrb.io]

- 3. o-Cresol(95-48-7) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. scribd.com [scribd.com]

- 7. organomation.com [organomation.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.uiowa.edu [chem.uiowa.edu]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Allyl o-Tolyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of Allyl o-tolyl ether. It includes key spectral data, a detailed experimental protocol for its synthesis and spectroscopic characterization, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Infrared Spectral Data of this compound

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented below has been compiled from spectral information available in public databases.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3080 | Medium | =C-H (alkene) | Stretching |

| ~3040 | Medium | =C-H (aromatic) | Stretching |

| ~2920 | Medium | -C-H (alkane) | Asymmetric Stretching |

| ~2860 | Medium | -C-H (alkane) | Symmetric Stretching |

| ~1647 | Medium | C=C | Alkene Stretching |

| ~1590 | Medium | C=C | Aromatic Ring Stretching |

| ~1490 | Strong | C=C | Aromatic Ring Stretching |

| ~1450 | Medium | -CH₂- | Scissoring |

| ~1240 | Strong | Ar-O-C | Asymmetric Stretching |

| ~1120 | Medium | Ar-O-C | Symmetric Stretching |

| ~995 | Strong | =C-H | Out-of-plane Bending |

| ~920 | Strong | =C-H | Out-of-plane Bending |

| ~750 | Strong | C-H (ortho-disubstituted) | Out-of-plane Bending |

Note: The peak positions and intensities are approximate and can vary slightly depending on the specific experimental conditions and instrument.

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound via the Williamson ether synthesis, followed by its characterization using Fourier-transform infrared (FTIR) spectroscopy.

Synthesis of this compound

This procedure is adapted from the standard Williamson ether synthesis protocol.

Materials:

-

o-Cresol

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Infrared Spectroscopy Analysis

The following is a general procedure for obtaining the FTIR spectrum of a neat liquid sample.

Materials and Equipment:

-

Purified this compound

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Kimwipes

-

Acetone (for cleaning)

Procedure:

-

Ensure the FTIR spectrometer is properly calibrated and a background spectrum has been collected.

-

Place a single drop of the purified this compound onto the center of a clean, dry salt plate using a Pasteur pipette.

-

Carefully place a second salt plate on top of the first, creating a thin capillary film of the liquid between the plates.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Process the spectrum as needed (e.g., baseline correction).

-

After analysis, carefully disassemble the salt plates and clean them thoroughly with acetone and a Kimwipe. Store the plates in a desiccator.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and IR analysis of this compound.

Mass Spectrometry of Allyl o-Tolyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Allyl o-tolyl ether (2-allyloxytoluene). The information presented herein is essential for researchers and professionals involved in the identification, characterization, and quantification of this compound in various matrices. This guide covers its mass spectral data, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway.

Compound Information

-

Compound Name: this compound

-

Synonyms: o-Allyloxytoluene, 2-Allyloxytoluene, 1-(Allyloxy)-2-methylbenzene[1]

-

Chemical Formula: C₁₀H₁₂O[1]

-

Molecular Weight: 148.20 g/mol [1]

-

CAS Number: 936-72-1[1]

Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities. The base peak, the most abundant ion, is observed at m/z 41.

| m/z | Relative Intensity (%) | Proposed Ion Structure |

| 148 | 25 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C₃H₅]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using GC-MS.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Working Standards: Create a series of working standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (for matrix-based samples): For samples in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 35-300.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is proposed to follow several key pathways, as illustrated in the diagram below. The initial event is the formation of the molecular ion (m/z 148). The major fragmentation routes involve cleavage of the allyl group and rearrangements.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

The primary fragmentation involves the loss of an allyl radical (•C₃H₅) from the molecular ion to form the stable oxonium ion at m/z 107. Subsequent loss of an oxygen atom leads to the tropylium ion at m/z 91. Further fragmentation of the tropylium ion by loss of a methylene group (CH₂) can produce the phenyl cation at m/z 77. An alternative pathway involves the formation of the allyl cation at m/z 41 through the cleavage of the ether bond with charge retention on the allyl fragment.

References

The Dual Role of the Methyl Group in the Reactivity of Allyl o-Tolyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, exhibits nuanced reactivity shifts with substituted aryl allyl ethers. This technical guide delves into the pivotal role of the ortho-methyl group in the reactivity of allyl o-tolyl ether during its-sigmatropic rearrangement to 2-allyl-6-methylphenol. We will explore the interplay of electronic and steric effects conferred by the methyl substituent, analyze available kinetic data for analogous systems, and provide detailed experimental protocols for the synthesis and rearrangement of this substrate. Through a comprehensive examination of the reaction mechanism, this guide aims to provide a deeper understanding of how substituent placement can be strategically utilized to influence reaction outcomes in the synthesis of complex molecules.

Introduction

The Claisen rearrangement is a thermally induced, concerted pericyclic reaction that transforms allyl aryl ethers into ortho-allyl phenols.[1][2] This transformation proceeds through a highly ordered, cyclic transition state and is a powerful tool for the regioselective introduction of allyl groups onto an aromatic ring. The rate and regioselectivity of the aromatic Claisen rearrangement are significantly influenced by the nature and position of substituents on the aromatic ring.

This guide focuses on this compound, where a methyl group is positioned ortho to the allyloxy moiety. This substitution introduces both electronic and steric factors that modulate the ether's reactivity compared to its unsubstituted counterpart, allyl phenyl ether, and its para-substituted isomer, allyl p-tolyl ether. Understanding the multifaceted role of this ortho-methyl group is crucial for predicting and controlling reaction pathways in synthetic strategies involving substituted phenols.

The Reaction Pathway: A[1][1]-Sigmatropic Rearrangement

The Claisen rearrangement of this compound is a classic example of a-sigmatropic shift. The reaction proceeds through a concerted mechanism, meaning bond breaking and bond formation occur simultaneously within a six-membered, chair-like transition state.[2] This is followed by a rapid tautomerization of the resulting dienone intermediate to the thermodynamically more stable phenolic product, 2-allyl-6-methylphenol.[1]

References

The Influence of Substituent Electronics on the Claisen Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful tool for carbon-carbon bond formation. This[1][1]-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers to form γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively, is profoundly influenced by the electronic nature of substituents on the reacting scaffold. Understanding these electronic effects is critical for controlling reaction rates, regioselectivity, and overall efficiency, which is of paramount importance in the complex syntheses encountered in drug development and materials science. This guide provides an in-depth analysis of these substituent effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Mechanism of the Claisen Rearrangement

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[2] This intramolecular process involves the simultaneous breaking of a carbon-oxygen bond and the formation of a carbon-carbon bond. The transition state typically adopts a chair-like conformation to minimize steric interactions.[3] For aromatic Claisen rearrangements, the initial[1][1]-sigmatropic shift forms a cyclohexadienone intermediate, which then rapidly tautomerizes to the thermodynamically stable ortho-substituted phenol, thereby restoring aromaticity.

References

Unraveling the Past: A Technical Guide to the Discovery of the Aromatic Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery of the aromatic Claisen rearrangement, a cornerstone of modern organic synthesis. We delve into the foundational experiments, quantitative data, and mechanistic insights that established this pivotal reaction, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: A Serendipitous Discovery

The aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, was first reported in 1912 by the German chemist Rainer Ludwig Claisen.[1][2][3] This discovery marked the first recorded example of a[4][4]-sigmatropic rearrangement.[5] The initial observation involved the thermal rearrangement of allyl phenyl ether to o-allylphenol, a transformation that has since become a fundamental tool in the synthesis of complex organic molecules.[1][6] The reaction is characterized by its high efficiency and atom economy, proceeding through a concerted, intramolecular mechanism.[1][5]

The Foundational Experiment: Claisen's 1912 Publication

Table 1: Summary of Early Experimental Data for the Aromatic Claisen Rearrangement of Allyl Phenyl Ether

| Parameter | Value | Reference |

| Reactant | Allyl Phenyl Ether | [1][6] |

| Product | o-Allylphenol | [1][6] |

| Temperature | ~200-250 °C | [9] |

| Catalyst | None (Thermal Rearrangement) | [9] |

Elucidating the Mechanism: An Intramolecular Pathway

A key aspect of the early investigations into the Claisen rearrangement was determining whether the reaction proceeded through an intramolecular or intermolecular pathway. The prevailing evidence strongly supports a concerted, intramolecular mechanism involving a cyclic transition state.[1][5] This was elegantly demonstrated through crossover and isotopic labeling experiments.

Crossover Experiments: Ruling out Intermolecularity

Crossover experiments are a classic method to distinguish between intramolecular and intermolecular reaction mechanisms.[10] In the context of the aromatic Claisen rearrangement, a crossover experiment would involve heating a mixture of two different, but structurally similar, allyl aryl ethers. If the reaction were intermolecular, one would expect to find "crossed" products, where the allyl group from one ether has migrated to the aromatic ring of the other.

Isotopic Labeling Studies: Tracing the Atoms

Isotopic labeling provides definitive evidence for the intramolecular pathway of the Claisen rearrangement.[4] A key experiment involves the use of allyl phenyl ether specifically labeled with a carbon-14 atom (¹⁴C) at the γ-carbon of the allyl group.

Upon thermal rearrangement, the ¹⁴C label is found exclusively at the benzylic carbon of the resulting o-allylphenol. This result is only consistent with a concerted, intramolecular[4][4]-sigmatropic shift where the allyl group inverts. An intermolecular mechanism involving dissociation of the allyl group would lead to a scrambling of the label.[10]

Experimental Protocol: Isotopic Labeling with ¹⁴C-Labeled Allyl Phenyl Ether [4]

-

Synthesis of [γ-¹⁴C]allyl phenyl ether: Prepare the labeled starting material using standard ether synthesis protocols, employing [3-¹⁴C]allyl bromide.

-

Thermal Rearrangement: Dissolve the purified [γ-¹⁴C]allyl phenyl ether in a high-boiling inert solvent such as N,N-diethylaniline. Heat the solution under reflux at approximately 200-220 °C for several hours.

-

Workup and Analysis: After cooling, acidify the reaction mixture and extract the product with a suitable organic solvent. Purify the o-allylphenol and determine the position of the ¹⁴C label using appropriate analytical techniques, such as scintillation counting of degradation products.

Visualizing the Mechanism and Experimental Logic

The following diagrams illustrate the key mechanistic pathway and the logical framework of the experiments that elucidated the nature of the aromatic Claisen rearrangement.

Conclusion

The discovery of the aromatic Claisen rearrangement by Rainer Ludwig Claisen in 1912 was a landmark event in organic chemistry. Through careful observation and subsequent mechanistic studies, including crossover and isotopic labeling experiments, the intramolecular and concerted nature of this[4][4]-sigmatropic rearrangement was firmly established. This foundational work laid the groundwork for over a century of research and application of the Claisen rearrangement in the synthesis of a vast array of complex and medicinally important molecules. The historical context of this discovery continues to be a rich source of insight for modern synthetic chemists.

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. synarchive.com [synarchive.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 7. L. Claisen, “Rearrangement of Phenyl Allyl Ethers in C-Allylphenols,” Berichte der Deutschen Chemischen Gesellschaft, Vol. 45, 1912, pp. 3157-3166.doi10.1002/cber.19120450348 - References - Scientific Research Publishing [scirp.org]

- 8. jk-sci.com [jk-sci.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Crossover experiment (chemistry) - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthetic Applications of Allyl o-Tolyl Ether in Organic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl o-tolyl ether is a versatile reagent in organic synthesis, primarily utilized as a precursor for the synthesis of substituted phenolic compounds and heterocyclic systems. Its strategic importance lies in its ability to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, to furnish 2-allyl-6-methylphenol. This ortho-allyl phenol derivative serves as a key building block for the synthesis of various valuable molecules, including chromanes, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.

Core Applications

The primary synthetic applications of this compound are centered around its[1][1]-sigmatropic rearrangement and subsequent cyclization reactions of the resulting product.

Claisen Rearrangement of this compound

The Claisen rearrangement of this compound proceeds via a concerted pericyclic mechanism to exclusively yield 2-allyl-6-methylphenol. The presence of the methyl group at the ortho position directs the allyl group to the other vacant ortho position. This transformation can be achieved through thermal or Lewis acid-catalyzed conditions.

dot

Caption: Claisen Rearrangement of this compound.

| Entry | Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Thermal | Neatly | 200-220 | 3-5 | ~90 | Estimated |

| 2 | Microwave, BF₃·OEt₂ (1.2 eq) | Xylene | 140 | 5-8 min | >95 | [2] |

| 3 | Microwave, ZnCl₂ (3.5 eq) | Xylene | 140 | 5-8 min | >95 | [2] |

Note: Yields are based on analogous reactions and may vary for this compound.

Protocol 1: Thermal Claisen Rearrangement

-

Reaction Setup: Place this compound (1.48 g, 10 mmol) in a dry 25 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Reaction Execution: Heat the flask in a preheated oil bath at 210 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion (typically 3-5 hours), cool the reaction mixture to room temperature.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-allyl-6-methylphenol.

Protocol 2: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement [2]

-

Reaction Setup: In a 10 mL microwave vial, dissolve this compound (740 mg, 5 mmol) in a minimal amount of anhydrous xylene. Add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.85 mL, 6.75 mmol).

-

Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 5-8 minutes.

-

Monitoring: Monitor for the disappearance of the starting material by TLC.

-

Work-up: After cooling, quench the reaction with water and extract with diethyl ether (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 2-allyl-6-methylphenol.

Synthesis of 2,8-Dimethylchromane from 2-allyl-6-methylphenol

The product of the Claisen rearrangement, 2-allyl-6-methylphenol, is a valuable precursor for the synthesis of chromane derivatives. The intramolecular cyclization can be promoted by an acid catalyst.

dot

Caption: Synthesis of 2,8-Dimethylchromane.

| Entry | Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | H₃PO₄ (catalytic) | Toluene | 110 | 12 | ~85 | Hypothetical |

Note: This is a representative procedure; specific yields for 2,8-dimethylchromane may vary.

Protocol 3: Acid-Catalyzed Cyclization to 2,8-Dimethylchromane

-

Reaction Setup: To a solution of 2-allyl-6-methylphenol (1.48 g, 10 mmol) in toluene (20 mL) in a round-bottom flask, add a catalytic amount of phosphoric acid (85%).

-

Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and stir vigorously.

-

Monitoring: Follow the reaction progress by TLC, observing the consumption of the starting material.

-

Work-up: Upon completion (typically 12 hours), cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2,8-dimethylchromane.

Further Synthetic Potential

While the Claisen rearrangement and subsequent cyclization are the most documented applications, the structural motifs within this compound and its rearranged product offer avenues for other important transformations.

Metal-Catalyzed Reactions

The allyl group in both the ether and the rearranged phenol can participate in various transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular cyclization of this compound could potentially lead to the formation of six-membered heterocyclic rings, although this application is less common than the Claisen rearrangement.[3]

Asymmetric Synthesis

The development of asymmetric variants of the Claisen rearrangement is an active area of research.[4] While specific examples using this compound are not widely reported, the use of chiral Lewis acids or organocatalysts could, in principle, induce enantioselectivity in the rearrangement, leading to chiral 2-allyl-6-methylphenols. These chiral building blocks would be of significant interest in the synthesis of enantiomerically pure pharmaceuticals.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its primary utility lies in the efficient construction of the 2-allyl-6-methylphenol scaffold via the Claisen rearrangement, which can be performed under both thermal and Lewis acid-catalyzed conditions. This intermediate is a key precursor for the synthesis of chromane derivatives, which are important structural motifs in medicinal chemistry. The protocols provided herein offer a practical guide for researchers to utilize this compound in the synthesis of these and other potentially valuable molecules. Further exploration into its use in metal-catalyzed and asymmetric reactions holds promise for expanding its synthetic utility.

References

Application Notes and Protocols for the Synthesis of Substituted Phenols using Allyl o-tolyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement, a[1][1]-sigmatropic rearrangement of allyl aryl ethers, stands as a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[2][3] This reaction facilitates the introduction of an allyl group onto an aromatic ring, yielding substituted phenols that are valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of 2-allyl-6-methylphenol from allyl o-tolyl ether, a derivative of the readily available starting material, o-cresol.

The synthesis involves a two-step process: the formation of this compound via a Williamson ether synthesis, followed by a thermal or Lewis acid-catalyzed Claisen rearrangement to yield the target substituted phenol.[4][5]

Reaction Scheme

The overall transformation from o-cresol to 2-allyl-6-methylphenol is depicted below:

Step 1: Williamson Ether Synthesis o-Cresol is reacted with allyl bromide in the presence of a base to form this compound.

Step 2: Claisen Rearrangement this compound undergoes a thermal or Lewis acid-catalyzed rearrangement to produce 2-allyl-6-methylphenol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent Claisen rearrangement to 2-allyl-6-methylphenol.

Table 1: Williamson Ether Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | o-Cresol | [4] |

| Reagents | Allyl bromide, Base (e.g., K₂CO₃, NaH) | [4][6] |

| Solvent | Acetone, Acetonitrile, or THF | [6] |

| Reaction Temperature | Room Temperature to Reflux | [6] |

| Reaction Time | 6 - 24 hours | [6] |

| Typical Yield | >90% | [7] |

Table 2: Claisen Rearrangement of this compound

| Parameter | Thermal Rearrangement | Lewis Acid Catalyzed | Reference |

| Starting Material | This compound | This compound | [8] |

| Catalyst | None | BF₃·OEt₂, ZnCl₂ | [8] |

| Solvent | Decalin or neat | Xylene | [8] |

| Reaction Temperature | ~200-250 °C | Microwave Irradiation | [8][9] |

| Reaction Time | 5 hours (thermal) | 5-8 minutes (microwave) | [8] |

| Product | 2-Allyl-6-methylphenol | 2-Allyl-6-methylphenol | [10] |

| Typical Yield | Moderate to High | Excellent | [8] |

Table 3: Physicochemical Properties of 2-Allyl-6-methylphenol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Boiling Point | 231-233 °C | [11] |

| Density | 0.992 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.538 | [11] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of this compound from o-cresol and allyl bromide.

Materials:

-

o-Cresol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 eq.).

-

If using potassium carbonate, add K₂CO₃ (1.5 eq.) and anhydrous acetone. If using sodium hydride, add anhydrous THF and cool the flask to 0 °C in an ice bath before carefully adding NaH (1.2 eq.) portion-wise.

-

Stir the mixture at room temperature (or at 0 °C for the NaH reaction) for 30 minutes.

-

Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

If using K₂CO₃, heat the mixture to reflux and stir for 6-12 hours. If using NaH, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 2-Allyl-6-methylphenol (Claisen Rearrangement)

This protocol describes the thermal and Lewis acid-catalyzed Claisen rearrangement of this compound.

Materials:

-

This compound

-

Decalin (for thermal rearrangement)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) or Zinc chloride (ZnCl₂) (for Lewis acid-catalyzed rearrangement)

-

Xylene (for Lewis acid-catalyzed rearrangement)

-

Microwave reactor (for Lewis acid-catalyzed rearrangement)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for column chromatography)

Procedure A: Thermal Rearrangement

-

Place this compound (1.0 eq.) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add decalin as a high-boiling solvent or perform the reaction neat.

-

Heat the mixture to 200-250 °C and maintain this temperature for several hours. Monitor the reaction progress by TLC.

-

Once the rearrangement is complete, cool the flask to room temperature.

-

Purify the product directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-allyl-6-methylphenol.

Procedure B: Lewis Acid-Catalyzed Microwave-Assisted Rearrangement [8]

-

In a microwave-safe vessel, dissolve this compound (1.0 eq.) in a minimal amount of xylene.

-

Add the Lewis acid catalyst (e.g., BF₃·OEt₂ (1.4 eq.) or fused ZnCl₂ (3.6 eq.)).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 720 W) in short cycles (e.g., 30 seconds per cycle) for a total of 5-8 minutes. Monitor the reaction progress by TLC between cycles.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-allyl-6-methylphenol.

Mandatory Visualizations

Reaction Mechanism: Claisen Rearrangement

Caption: Mechanism of the Claisen Rearrangement of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 2-allyl-6-methylphenol.

Logical Relationship

Caption: Logical relationship of reactants, intermediate, and product.

Applications and Further Reactions

Substituted phenols, such as 2-allyl-6-methylphenol, are versatile building blocks in organic synthesis. The allyl group can be further functionalized, for example, through oxidation, hydroboration, or metathesis reactions, to introduce a variety of functional groups. The phenolic hydroxyl group can also be modified, for instance, through etherification or esterification, to generate a diverse range of derivatives. These derivatives have potential applications in:

-

Drug Development: As precursors to more complex molecules with potential therapeutic properties.

-

Agrochemicals: In the synthesis of pesticides and herbicides.

-

Polymer Chemistry: As monomers or additives in the production of specialty polymers.

Spectroscopic Data for 2-Allyl-6-methylphenol

The structure of the final product, 2-allyl-6-methylphenol, can be confirmed by various spectroscopic methods.[1][12][13]

-

¹H NMR: Expected signals include those for the aromatic protons, the vinylic protons of the allyl group, the benzylic protons, the methyl group protons, and the phenolic hydroxyl proton.[13]

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbons of the allyl group, and the methyl carbon.[12]

-

IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the phenol, C-H stretches of the aromatic ring and alkyl groups, C=C stretch of the allyl group, and C-O stretch of the phenol.[12]

By following these detailed protocols and utilizing the provided data, researchers can effectively synthesize and characterize 2-allyl-6-methylphenol for its use in various research and development applications.

References

- 1. forskning.ruc.dk [forskning.ruc.dk]

- 2. name-reaction.com [name-reaction.com]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-ALLYL-6-METHYLPHENOL | 3354-58-3 [chemicalbook.com]

- 12. 2-Allyl-6-methylphenol | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-ALLYL-6-METHYLPHENOL(3354-58-3) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols for the Thermal Claisen Rearrangement of Allyl o-tolyl ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the thermal Claisen rearrangement of Allyl o-tolyl ether, a classic[1][1]-sigmatropic rearrangement reaction, to synthesize 2-allyl-6-methylphenol. This protocol is designed for chemistry professionals in research and development who require a detailed understanding of the experimental procedure, reaction parameters, and product characterization.

Introduction